6-(4-fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-3-2-8-21(10-13)18(24)11-22-12-20-16(9-17(22)23)14-4-6-15(19)7-5-14/h4-7,9,12-13H,2-3,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTMFLQHMUCFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a 3-methylpiperidin-1-yl moiety. Its molecular formula is with a molecular weight of approximately 284.34 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds structurally similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potent inhibitory effects on enzymes involved in cancer progression and inflammation.
- Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies, highlighting its potential in treating various conditions:
- Anticancer Activity : In vitro studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in glioma cells by targeting specific signaling pathways .
- Anti-inflammatory Properties : Research indicates that related compounds can reduce inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : The piperidine moiety is associated with neuroprotective properties, which may be beneficial in neurodegenerative diseases .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Carcinogenesis : A study involving a bis heterocyclic compound demonstrated that administration reduced the incidence of neoplasms in DMBA-induced oral carcinogenesis models in hamsters. This suggests that related compounds may possess chemopreventive properties by modulating oxidative stress and enhancing antioxidant defenses .
- Inhibition of Tumor Growth : Another study highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro through multiple mechanisms, including cell cycle arrest and induction of necroptosis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
